N-isopropyl-4-[3-oxo-3-(1-pyrrolidinyl)propyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of N-isopropyl-4-[3-oxo-3-(1-pyrrolidinyl)propyl]benzenesulfonamide and related compounds involves complex organic reactions. Studies related to the synthesis of similar sulfonamide compounds, such as N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide, reveal intricate steps like the formation of molecular chains and three-dimensional networks through π–π interactions and hydrogen-bonding interactions (Mohamed-Ezzat, Kariuki, & Azzam, 2023).
Molecular Structure Analysis
The molecular and supramolecular structures of related sulfonamide derivatives, such as N-[2-(pyridin-2-yl)ethyl] derivatives, show varied torsion angles and hydrogen-bonding patterns that contribute to their structural stability and interaction capabilities. These structures can form dimers, supramolecular layers, or linear chains, influencing their physical and chemical properties (Jacobs, Chan, & O'Connor, 2013).
Chemical Reactions and Properties
Sulfonamide compounds undergo various chemical reactions that define their biological activity and interaction with biological systems. For example, pyrrolidinone-based sulfonamide derivatives show significant binding affinity and selectivity against carbonic anhydrases, demonstrating the potential for therapeutic application and the importance of chemical modifications in enhancing biological activity (Balandis et al., 2020).
Physical Properties Analysis
The synthesis and investigation of sulfonamide compounds, such as 4-[N-(substituted 4-pyrimidinyl)amino]benzenesulfonamides, reveal important insights into their physical properties, such as binding potencies and structural features important for inhibitor activity. These properties are crucial for the design of selective inhibitors for specific isozymes (Sūdžius et al., 2010).
Chemical Properties Analysis
The chemical properties of sulfonamide compounds, such as their antimicrobial activity and ability to inhibit carbonic anhydrase isozymes, are significantly influenced by their molecular structure. Studies on N-pyridin-3-yl-benzenesulfonamide and its derivatives highlight the impact of structural modifications on antimicrobial activity and provide a basis for the development of new therapeutic agents (Ijuomah, Ike, & Obi, 2022).
properties
IUPAC Name |
4-(3-oxo-3-pyrrolidin-1-ylpropyl)-N-propan-2-ylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-13(2)17-22(20,21)15-8-5-14(6-9-15)7-10-16(19)18-11-3-4-12-18/h5-6,8-9,13,17H,3-4,7,10-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIHRHPMNLAPVEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC=C(C=C1)CCC(=O)N2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.